![molecular formula C20H15F3O7 B254608 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases, such as hypercholesterolemia and atherosclerosis. ETC-1002 has shown promise in preclinical studies and has entered clinical trials.
作用機序
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid works by inhibiting ATP citrate lyase (ACL), an enzyme involved in the production of cholesterol and fatty acids. By inhibiting ACL, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid also activates AMP-activated protein kinase (AMPK), which plays a key role in regulating lipid metabolism and glucose homeostasis. The dual mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid makes it a promising therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to reduce LDL cholesterol levels by up to 30% in preclinical models. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid also reduces triglyceride levels and increases HDL cholesterol levels. In addition, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to have anti-inflammatory effects and improve endothelial function. These effects are likely due to the inhibition of ACL and activation of AMPK.
実験室実験の利点と制限
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has also been extensively studied in preclinical models, making it a well-characterized compound. However, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the dual mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid may make it difficult to study the specific effects of each mechanism.
将来の方向性
There are several future directions for research on 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid. One direction is to further investigate the mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid, particularly the activation of AMPK. Another direction is to study the effectiveness of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid in clinical trials, particularly in patients with hypercholesterolemia and atherosclerosis. In addition, there may be potential for 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid in other disease areas, such as diabetes and cancer, which are also associated with dysregulated lipid metabolism.
合成法
The synthesis of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid involves several steps, including the condensation of 2-ethoxyphenol with 2,4-dihydroxybenzaldehyde, followed by the cyclization of the resulting compound with trifluoroacetic anhydride. The final step involves the esterification of the resulting compound with chloroacetic acid. The synthesis of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been optimized to produce high yields and purity.
科学的研究の応用
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been extensively studied in preclinical models, including animal models of hypercholesterolemia and atherosclerosis. In these studies, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to reduce LDL cholesterol levels and inhibit the development of atherosclerotic lesions. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has also been shown to have anti-inflammatory effects and improve endothelial function. These findings suggest that 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid may have potential as a therapeutic agent for cardiovascular diseases.
特性
製品名 |
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid |
---|---|
分子式 |
C20H15F3O7 |
分子量 |
424.3 g/mol |
IUPAC名 |
2-[3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C20H15F3O7/c1-2-27-13-5-3-4-6-14(13)29-18-17(26)12-8-7-11(28-10-16(24)25)9-15(12)30-19(18)20(21,22)23/h3-9H,2,10H2,1H3,(H,24,25) |
InChIキー |
RFGLQRVBSOYGLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F |
正規SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。